1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
Description
This compound belongs to the urea-based family of small molecules, characterized by a central urea moiety (-NH-C(=O)-NH-) flanked by a 2-methoxyethyl group and a pyridine-thiophene hybrid substituent. The pyridine ring at the 3-position is functionalized with a thiophen-2-yl group, while the urea nitrogen is linked to a 2-methoxyethyl chain.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-8-7-16-14(18)17-10-11-4-2-6-15-13(11)12-5-3-9-20-12/h2-6,9H,7-8,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIKHXMWIGNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, commonly referred to as ME-344, is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034207-75-3
ME-344 exhibits its biological effects primarily through the disruption of microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis (programmed cell death) in cancer cells. Additionally, ME-344 has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting their growth.
Antiproliferative Effects
Research indicates that ME-344 has potent antiproliferative activity against various cancer cell lines, including:
- Breast Cancer
- Prostate Cancer
- Ovarian Cancer
- Colon Cancer
- Pancreatic Cancer
The compound's efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in these cancer types.
Case Studies
- Breast Cancer Study : In a study involving breast cancer cell lines, ME-344 was shown to significantly reduce cell viability at micromolar concentrations. The study highlighted its potential as a therapeutic agent for treating resistant forms of breast cancer.
- Prostate Cancer Research : Another investigation focused on prostate cancer cells demonstrated that ME-344 not only inhibited cell proliferation but also reduced migration and invasion capabilities, suggesting its role in preventing metastasis.
Research Findings
A summary of key findings from various studies on ME-344 is presented in the table below:
| Study Focus | Cell Lines Tested | Key Findings |
|---|---|---|
| Breast Cancer | MCF7, MDA-MB-231 | Induced apoptosis and reduced cell viability |
| Prostate Cancer | LNCaP, PC3 | Inhibited proliferation and migration |
| Ovarian Cancer | A2780 | Significant reduction in cell viability |
| Colon Cancer | HCT116 | Induced G2/M phase arrest and apoptosis |
| Pancreatic Cancer | PANC-1 | Anti-tumor activity observed in xenograft models |
Toxicity and Safety Profile
While ME-344 shows promising therapeutic potential, its safety profile is crucial for clinical application. Preliminary studies indicate that it has a favorable toxicity profile compared to traditional chemotherapeutics. However, further toxicological assessments are necessary to evaluate long-term effects and safety in vivo.
Current State of Research
Research on ME-344 is ongoing, with several studies aimed at elucidating its mechanism of action at the molecular level and exploring its efficacy in combination therapies. The compound is currently being evaluated in preclinical models for its potential use in treating various cancers resistant to conventional treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar urea derivatives reported in recent literature.
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Data of Selected Urea Derivatives
Key Observations :
- Substituent Bulk and Solubility: The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to aromatic substituents (e.g., 4-fluorophenyl in 5h or benzo[d][1,3]dioxol-5-yl in 5k). Methoxy groups are known to improve pharmacokinetic profiles by reducing hydrophobicity .
- Melting Points : Compounds with electron-withdrawing groups (e.g., 5h with 4-fluorophenyl) exhibit higher melting points (217–219°C) than those with ester groups (5j at 203–204°C). The target compound’s melting point is likely intermediate, depending on the balance between its methoxyethyl and thiophene-pyridine groups.
Table 2: Antiproliferative Activity of Urea Derivatives
Key Observations :
- Thiophene-Pyridine Synergy : Compounds with thiophen-2-yl and pyridine moieties (e.g., 5h, 5k) show marked antiproliferative activity, likely due to π-π stacking interactions with kinase ATP-binding pockets . The target compound’s thiophen-2-yl-pyridin-3-ylmethyl group may similarly enhance target binding.
- Substituent-Driven Selectivity: Bulky substituents like trimethoxyphenoxy (5f) or benzodioxole (5k) correlate with improved selectivity for specific cancer targets, whereas smaller groups (e.g., methoxyethyl) may favor broader cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
